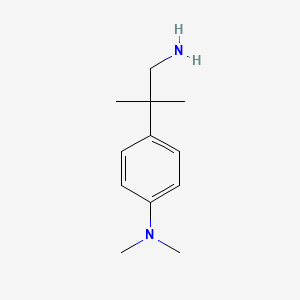

4-(1-amino-2-methylpropan-2-yl)-N,N-dimethylaniline

Description

4-(1-Amino-2-methylpropan-2-yl)-N,N-dimethylaniline is an aromatic amine derivative featuring a dimethylaniline core substituted at the para position with a 1-amino-2-methylpropan-2-yl group. This structure combines electron-donating N,N-dimethyl groups with a sterically hindered branched-chain aminoalkyl substituent, which may influence its electronic properties, solubility, and intermolecular interactions.

Properties

IUPAC Name |

4-(1-amino-2-methylpropan-2-yl)-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2/c1-12(2,9-13)10-5-7-11(8-6-10)14(3)4/h5-8H,9,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYCRUPLQFSFYET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)C1=CC=C(C=C1)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Biology: It serves as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands. Medicine: Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-(1-amino-2-methylpropan-2-yl)-N,N-dimethylaniline exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Planarity and Stacking

- 4-(Benzo[c][1,2,5]thiadiazol-4-yl)-N,N-dimethylaniline (NBT): This compound, which substitutes the N,N-dimethylaniline core with a benzo-thiadiazole group, exhibits a planar configuration due to strong electron donor-acceptor interactions. In contrast, the 1-amino-2-methylpropan-2-yl group in the target compound introduces steric hindrance, likely reducing planarity and leading to looser molecular stacking. This difference impacts optical properties; NBT shows red-shifted fluorescence compared to carbazole-based analogs, while the target compound may exhibit altered emission due to reduced conjugation .

- (E)-4-{[(4-Methoxyphenyl)imino]methyl}-N,N-dimethylaniline (Schiff base analog): The imine (C=N) group in this Schiff base creates a rigid, conjugated system with a dihedral angle of ~46° between aromatic rings. In contrast, the branched aminoalkyl substituent in the target compound may result in greater flexibility and smaller dihedral angles (<10°), as observed in other alkyl-substituted anilines .

Electronic and Solvent Effects

- 4-(9-Anthryl)-N,N-dimethylaniline: This compound demonstrates solvent-dependent fluorescence due to polarizability effects from the anthracene group. The target compound’s amino-isopropyl substituent, being less polarizable, may show weaker solvent sensitivity. However, the basic amino group could enhance hydrogen bonding in protic solvents, altering its absorption spectra compared to non-polar analogs .

- N,N-Dimethylaniline Derivatives in Antibacterial Agents: Quinolinium derivatives with N,N-dimethylaniline substituents (e.g., compounds in ) exhibit antibacterial activity by targeting the FtsZ protein. The target compound’s amino-isopropyl group may enhance membrane permeability due to increased hydrophobicity, but its basicity could reduce efficacy in acidic environments .

Structural and Physical Properties

| Property | Target Compound | 4-(Benzo[c]thiadiazol-4-yl)-N,N-dimethylaniline (NBT) | (E)-4-{[(4-Methoxyphenyl)imino]methyl}-N,N-dimethylaniline |

|---|---|---|---|

| Substituent | 1-Amino-2-methylpropan-2-yl | Benzo-thiadiazole | Methoxyphenylimine |

| Planarity | Low (steric hindrance) | High | Moderate (rigid C=N bond) |

| N–C Bond Length (Å) | ~1.45 (estimated for alkylamine) | N/A | 1.269–1.275 (imine bond) |

| Dihedral Angle (A/B) | <10° (predicted) | N/A | 46.01° |

| Solubility | Polar aprotic solvents (DMF, DMSO) | Low (due to planar aromatic core) | Moderate in chlorinated solvents |

| Applications | Potential drug intermediates | Optoelectronics | Catalysis, Schiff base chemistry |

Key Research Findings and Challenges

- Optical Properties: The steric bulk of the amino-isopropyl group likely reduces π-π stacking, leading to blue-shifted fluorescence compared to planar analogs like NBT. However, this could enhance solid-state luminescence efficiency by minimizing aggregation-caused quenching .

- Reactivity: The primary amino group in the target compound is more nucleophilic than the imine nitrogen in Schiff bases (), making it prone to acylation or condensation reactions. This reactivity is advantageous in drug synthesis but requires careful handling to avoid degradation .

- Contradictions in Solubility: While N,N-dimethylaniline derivatives are typically hydrophobic, the amino-isopropyl group may improve aqueous solubility via hydrogen bonding. This contrasts with the low solubility of halogenated analogs like 4-(4-bromophenyl)ethylamine () .

Biological Activity

4-(1-amino-2-methylpropan-2-yl)-N,N-dimethylaniline, also known as a dimethylamino derivative of aniline, has garnered interest in various fields including medicinal chemistry and toxicology. This compound is recognized for its potential biological activities, particularly its antimicrobial and anticancer properties. This article will explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H19N3. The compound features an amino group and a branched alkyl chain, which contribute to its unique chemical behavior and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the induction of apoptosis and cell cycle arrest.

Case Study: In Vitro Anticancer Activity

A study evaluated the effects of this compound on MCF-7 (breast cancer) cells. Results indicated a dose-dependent reduction in cell viability, with an IC50 value of approximately 25 µM.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it can act as a substrate for certain enzymes involved in metabolic pathways, influencing cellular processes.

Toxicological Studies

Toxicology studies have been conducted to assess the safety profile of this compound. Long-term exposure studies in rodents have shown that high doses can lead to non-neoplastic changes in organs such as the spleen and liver. Notably, splenic sarcomas were observed in high-dose male rats, indicating potential carcinogenic effects at elevated concentrations.

Table 2: Toxicological Findings from Rodent Studies

| Dose (mg/kg) | Observed Effects |

|---|---|

| 0 | Control group; no adverse effects |

| 3 | Mild fatty metamorphosis in spleen |

| 30 | Increased incidence of splenic sarcomas |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.